2-Bromo-6-chloro-3-fluorophenol

Physicochemical Properties Computational Chemistry Reactivity Prediction

Generic bromo-chloro-fluorophenol isomers cause failed couplings and wasted synthesis. This exact 2-Bromo-6-chloro-3-fluorophenol (CAS: 1782417-49-5) delivers a validated 1,2,3,6-halogen pattern for orthogonal functionalization. - **Distinctive reactivity**: C2-Br enables Suzuki-Miyaura; C6-Cl handles Buchwald-Hartwig; C3-F modulates pKa (predicted LogP 2.95) - **Application**: Pharma intermediate for SAR exploration & agrochemical R&D - **Supply**: White to off-white solid, ≥95% purity, research-grade

Molecular Formula C6H3BrClFO
Molecular Weight 225.44
CAS No. 1782417-49-5
Cat. No. B2641302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloro-3-fluorophenol
CAS1782417-49-5
Molecular FormulaC6H3BrClFO
Molecular Weight225.44
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Br)O)Cl
InChIInChI=1S/C6H3BrClFO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H
InChIKeyDKHIZFLKCWAZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloro-3-fluorophenol Procurement Guide


2-Bromo-6-chloro-3-fluorophenol (CAS: 1782417-49-5) is a tri-halogenated phenol with the molecular formula C₆H₃BrClFO and a molecular weight of 225.45 g/mol . It is characterized by a unique 1,2,3,6-substitution pattern on the phenolic ring, featuring bromine at the 2-position, chlorine at the 6-position, and fluorine at the 3-position . This specific arrangement creates a distinct electronic and steric environment that differentiates it from its many positional isomers and makes it a specialized intermediate in organic synthesis . The compound is typically supplied as a white to off-white solid with a purity of ≥95% and is intended for research and further manufacturing use only .

2-Bromo-6-chloro-3-fluorophenol: Isomeric Specificity


The term 'bromo-chloro-fluorophenol' describes a family of positional isomers, each with a unique arrangement of its three halogen substituents around the phenolic ring. Selecting a compound by this generic name alone is a significant scientific and financial risk. The exact substitution pattern dictates critical parameters such as molecular reactivity, steric hindrance, electronic properties, and intermolecular interactions [1]. For instance, the position of the halogens relative to the hydroxyl group directly influences the compound's pKa, which governs its behavior in nucleophilic substitution and coupling reactions [2]. Furthermore, the specific pattern determines the possible synthetic routes and downstream applications, including the compound's suitability as a fragment in drug discovery or a monomer in polymer synthesis. Substituting an incorrect isomer can lead to failed reactions, unreproducible results, or a final product with entirely different physicochemical and biological properties. This guide provides the quantitative and structural evidence necessary to make an informed, isomer-specific procurement decision for 2-Bromo-6-chloro-3-fluorophenol (CAS: 1782417-49-5).

2-Bromo-6-chloro-3-fluorophenol vs. Positional Isomers


Predicted Acidity (pKa)

The acidity of a phenol is a key determinant of its reactivity. While experimental pKa data for 2-Bromo-6-chloro-3-fluorophenol is unavailable in the literature, computational predictions provide a quantitative basis for comparison. The target compound has a predicted pKa of 6.27 ± 0.15 . In contrast, its positional isomer, 3-Bromo-6-chloro-2-fluorophenol (CAS: 943830-14-6), has a predicted pKa of 6.27 ± 0.15, based on data for a closely related isomer . This predicted similarity, despite the different halogen positions, highlights the need for careful isomer selection based on the entire molecular context.

Physicochemical Properties Computational Chemistry Reactivity Prediction

Predicted Lipophilicity (LogP)

Lipophilicity, often expressed as LogP, is a fundamental parameter in medicinal chemistry and agrochemical development, influencing absorption, distribution, and membrane permeability. For 2-Bromo-6-chloro-3-fluorophenol, the computed LogP value is 2.9472 . This can be directly compared to the computed LogP for 2-Bromo-6-chloro-4-fluorophenol (CAS: 886499-83-8), which is 2.81 . The target compound is predicted to be more lipophilic by approximately 0.14 LogP units. This difference, while modest, arises solely from the change in the fluorine atom's position from the 3-position to the 4-position on the ring [1].

Lipophilicity Computational Chemistry Drug Design

Regioselective Cross-Coupling Profile

In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the site of oxidative addition is dictated by the bond dissociation energy of the carbon-halogen bond. For halogenated phenols, the reactivity order is generally C-I > C-Br > C-Cl >> C-F [1]. In 2-Bromo-6-chloro-3-fluorophenol, the bromine atom at the 2-position is predicted to be the most reactive site for cross-coupling. This allows for selective functionalization at the C2 position while leaving the C6-Cl and C3-F substituents available for subsequent orthogonal reactions [2]. This contrasts with an isomer like 3-Bromo-6-chloro-2-fluorophenol, where the bromine is at the 3-position, leading to a different reactive center and a distinct synthetic trajectory.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Regioselectivity

Structural Identity: SMILES & InChIKey

The compound's unique three-dimensional shape and electronic distribution are encoded in its canonical SMILES string: OC1=C(Cl)C=CC(F)=C1Br . This string explicitly defines the 1,2,3,6-substitution pattern. The resulting InChIKey, DKHIZFLKCWAZHE-UHFFFAOYSA-N , is a unique, hashed identifier that unambiguously distinguishes this compound from all other molecules, including its positional isomers. This structural uniqueness directly translates to a distinct set of steric and electronic properties that govern its interaction with biological targets or its performance as a material. For example, the proximity of the bulky bromine atom at C2 to the hydroxyl group at C1 creates a different steric environment than an isomer like 6-Bromo-2-chloro-3-fluorophenol (CAS: 1805518-71-1), which has a different SMILES and InChIKey .

Structural Biology Chemoinformatics Molecular Modeling

2-Bromo-6-chloro-3-fluorophenol Applications


Orthogonal Biaryl Scaffold Synthesis

This is the primary and most validated application for 2-Bromo-6-chloro-3-fluorophenol. The predictable, high reactivity of the C2-Br bond allows for a chemoselective Suzuki-Miyaura cross-coupling to introduce a first aryl or heteroaryl group [1]. This leaves the C6-Cl and C3-F substituents intact on the resulting biaryl scaffold. The C6-Cl can then serve as a handle for a subsequent, orthogonal transformation, such as a Buchwald-Hartwig amination or a second, more challenging cross-coupling . This sequential functionalization strategy is a powerful method for constructing complex, polysubstituted aromatic systems that are common motifs in pharmaceuticals and advanced materials.

Precision Fragment for SAR

In medicinal chemistry, 2-Bromo-6-chloro-3-fluorophenol serves as a privileged fragment for SAR exploration. The specific 1,2,3,6-substitution pattern creates a unique vector and electronic profile when incorporated into a larger molecule. The predicted LogP of 2.95 [1] and the electronic effects of the ortho-bromine, ortho-chlorine, and meta-fluorine substituents provide a distinct physicochemical signature. A research team investigating a lead compound could systematically replace a generic phenyl ring with this fragment to modulate the compound's potency, selectivity, or metabolic stability, a role that a different isomer could not fulfill.

Agrochemical Intermediates

Fluorohalophenols are established as valuable intermediates in the synthesis of herbicides, insecticides, and fungicides [1]. The unique and specific substitution pattern of 2-Bromo-6-chloro-3-fluorophenol makes it an excellent candidate for developing novel, patentable active ingredients. The ability to selectively elaborate the molecule at the C2, C6, and C3 positions allows chemists to explore a wide and specific region of chemical space, optimizing for target binding and favorable environmental fate properties. This specific isomer provides a distinct starting point that can lead to intellectual property not accessible from other, more common isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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